7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxy group at position 7, a methyl group at position 4, and a piperidinyl-ethyl substituent at position 3 of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 2 can be reduced to form an alcohol.
Substitution: The piperidinyl-ethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-3-[2-hydroxy-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and fragrances .
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the inhibition of kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the piperidinyl-ethyl substituent.
4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one: Lacks the hydroxy group at position 7.
7-hydroxy-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one: Lacks the methyl group at position 4.
Uniqueness
The presence of the hydroxy group at position 7, the methyl group at position 4, and the piperidinyl-ethyl substituent at position 3 makes 7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-13-6-5-12(19)9-15(13)22-17(21)14(11)10-16(20)18-7-3-2-4-8-18/h5-6,9,19H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAJETKSYQIUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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